molecular formula C15H11ClN2O2 B6483150 N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-35-8

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483150
CAS No.: 942005-35-8
M. Wt: 286.71 g/mol
InChI Key: RFPWDCIZTYTMOX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are the G protein-coupled receptor kinase 2 (GRK2) and phosphoinositide-specific phospholipase C-γ (PLC-γ) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors, while PLC-γ is an enzyme that plays a key role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

This compound interacts with its targets through hydrogen bonding. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2 and PLC-γ, thereby affecting their downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 and PLC-γ by this compound affects several biochemical pathways. The inhibition of GRK2 can affect G protein-coupled receptor signaling, which plays a crucial role in various physiological processes . On the other hand, the inhibition of PLC-γ can affect the phosphoinositide signaling pathway, which is involved in various cellular processes including cell motility .

Result of Action

The inhibition of GRK2 and PLC-γ by this compound can result in various molecular and cellular effects. For instance, the inhibition of GRK2 can affect the regulation of G protein-coupled receptors, potentially leading to altered cellular responses . The inhibition of PLC-γ can affect cell motility, potentially inhibiting the invasion and dissemination of tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the 3-chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using 3-chlorophenylboronic acid or 3-chloroiodobenzene.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-pyridinecarboxamide
  • 2-chloro-N-((2-chlorophenyl)carbamoyl)pyridine

Uniqueness

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPWDCIZTYTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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